REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9](=[O:11])[CH3:10])=[CH:4][C:3]=1[S:12]([CH3:15])(=[O:14])=[O:13]>CO.[Pd]>[CH3:15][S:12]([C:3]1[CH:4]=[C:5]([CH2:8][C:9](=[O:11])[CH3:10])[CH:6]=[CH:7][CH:2]=1)(=[O:13])=[O:14]
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Name
|
|
Quantity
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5.49 g
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Type
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reactant
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Smiles
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ClC1=C(C=C(C=C1)CC(C)=O)S(=O)(=O)C
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Name
|
|
Quantity
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250 mL
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Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
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3 g
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Type
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catalyst
|
Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction mixture is filtered
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Name
|
|
Type
|
product
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Smiles
|
CS(=O)(=O)C=1C=C(C=CC1)CC(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |